molecular formula C8H18Cl2N2 B6216873 5-azaspiro[3.5]nonan-7-amine dihydrochloride CAS No. 2742661-12-5

5-azaspiro[3.5]nonan-7-amine dihydrochloride

Cat. No.: B6216873
CAS No.: 2742661-12-5
M. Wt: 213.15 g/mol
InChI Key: AGDSPDIFWJQQAV-UHFFFAOYSA-N
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Description

5-Azaspiro[3.5]nonan-7-amine dihydrochloride is a valuable chemical intermediate in pharmaceutical research and development. This compound features a spirocyclic structure with a primary amine functional group, presenting a versatile scaffold for building more complex molecules. Its molecular formula is C8H16N2, and it is supplied as the dihydrochloride salt . The azaspiro[3.5]nonane core is a structure of interest in medicinal chemistry. While specific pharmacological data for this exact amine is limited in the public domain, structurally related 7-azaspiro[3.5]nonane compounds have been investigated in patent literature for a wide range of potential therapeutic applications. These include use as candidates for treating pain, anxiety, urinary incontinence, inflammatory bowel disease, and various cardiovascular diseases . Researchers utilize this building block to incorporate the rigid, three-dimensional spirocyclic framework into novel compounds, which can help optimize properties like potency and selectivity. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2742661-12-5

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.15 g/mol

IUPAC Name

5-azaspiro[3.5]nonan-7-amine;dihydrochloride

InChI

InChI=1S/C8H16N2.2ClH/c9-7-2-5-8(10-6-7)3-1-4-8;;/h7,10H,1-6,9H2;2*1H

InChI Key

AGDSPDIFWJQQAV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCC(CN2)N.Cl.Cl

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Azaspiro 3.5 Nonan 7 Amine Dihydrochloride and Analogues

Strategies for Spirocyclic Core Construction in Azaspiro[3.5]nonanes

The assembly of the azaspiro[3.5]nonane skeleton, which features a nitrogen atom at the 5-position, relies on the strategic formation of the piperidine (B6355638) ring spiro-fused to a cyclohexane (B81311) core. Various synthetic approaches have been developed to achieve this, each offering unique advantages in terms of efficiency, stereocontrol, and substrate scope.

Reductive Amination and Intramolecular Cyclization Approaches for Azaspirocycles

Reductive amination stands as a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is subsequently reduced to the corresponding amine. nih.govnih.gov This strategy can be ingeniously adapted into an intramolecular fashion to construct cyclic amines. For the synthesis of the azaspiro[3.5]nonane core, this approach typically involves a precursor molecule that contains both a ketone on a cyclohexane ring and a tethered primary amine.

The process begins with the intramolecular condensation of the amine with the ketone, forming a cyclic iminium ion intermediate. This intermediate is then reduced in situ to yield the final spirocyclic piperidine. nih.gov Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the starting ketone. nih.gov This one-pot cascade reaction is highly efficient for creating piperidine and other nitrogen-containing heterocycles. nih.gov

A notable application of this strategy is the synthesis of iminosugars, where an intramolecular reductive amination of an amino-ketose is a key step in forming the piperidine ring. nih.gov This highlights the robustness and stereochemical control achievable with this methodology.

Starting Material TypeKey ReactionProduct
Keto-amineIntramolecular Reductive AminationSpirocyclic Piperidine
6-amino-6-deoxy-l-sorboseIntramolecular Reductive Amination1-deoxynojirimycin (DNJ) nih.gov
Keto Acids and Primary AminesReductive Amination/CyclizationN-substituted lactams or cyclic amines

Thermal [2+2] Cycloaddition Reactions and Subsequent Ring Reductions

Thermal [2+2] cycloaddition reactions provide a powerful method for the construction of four-membered rings. rsc.org While generally forbidden under thermal conditions by Woodward-Hoffmann rules, certain substrates, such as ketenes, readily react with alkenes in a [2πs + 2πa] manner to form cyclobutanones. rsc.orgbohrium.com This reaction can be applied to the synthesis of spirocycles by reacting a ketene with an exocyclic methylene compound, such as methylenecyclohexane.

The resulting spiro[3.5]nonan-1-one contains the core carbon skeleton, but with a cyclobutanone instead of a piperidine ring. To arrive at the desired azaspirocycle, subsequent ring expansion and functional group manipulations are necessary. The spirocyclobutanone can undergo various transformations, such as Baeyer-Villiger oxidation to form a lactone, followed by reduction and amination sequences. Alternatively, ring expansion methodologies can convert the cyclobutanone into a cyclopentanone or cyclohexanone, which can then be further elaborated into the piperidine ring. mdpi.com The synthesis of spiro[3.3]heptane systems has been achieved through [2+2] cycloaddition of dichloroketene with exocyclic alkenes, followed by dechlorination, ketone reduction, tosylation, and elimination to yield spirocyclobutenes. capes.gov.br

Reactant 1Reactant 2Initial ProductKey TransformationFinal Core Structure
KeteneMethylenecyclohexaneSpiro[3.5]nonan-1-oneRing Expansion/AminationAzaspiro[3.5]nonane
DichloroketeneN-Boc-4-methylenepiperidineDichlorospiro[3.5]cyclobutanoneDechlorinationSpiro[3.5]cyclobutanone capes.gov.br

Photoinduced Radical Cyclizations in Azaspirocycle Synthesis

Photoinduced radical reactions have emerged as a versatile tool for constructing complex molecular architectures under mild conditions. rsc.org These reactions typically involve the generation of a radical species which then undergoes a cascade of cyclization events. This strategy is particularly effective for forming multiple C-C or C-heteroatom bonds in a single step, rapidly building molecular complexity. mdpi.com

For the synthesis of azaspirocycles, a precursor containing an appropriate radical acceptor (e.g., an alkene or alkyne) and a group that can be converted into a radical is designed. rsc.org For instance, the synthesis of 1-azaspiro[4.4]nonane derivatives has been successfully achieved through a domino radical bicyclization process. beilstein-journals.org This reaction is initiated by tributyltin hydride and AIBN or triethylborane, which generates an aryl radical from an O-benzyl oxime ether precursor. This radical then undergoes a 5-exo-trig cyclization onto an imino group, forming an alkoxyaminyl radical, which is subsequently trapped intramolecularly by an alkene to furnish the spirocyclic core. beilstein-journals.org Similar strategies can be envisioned for the construction of the azaspiro[3.5]nonane system by designing a precursor that favors a 6-membered ring closure in the second cyclization step.

Precursor TypeRadical GenerationCyclization CascadeSpirocycle Formed
Alkene-tethered indole with Umemoto's reagentVisible light-promoted homolysisTrifluoromethyl radical addition, 6-exo-trig cyclizationDihydropyrido[1,2-a]indolone capes.gov.br
O-benzyl oxime ether with alkenyl moietyBu₃SnH / AIBN5-exo-trig followed by intramolecular capture1-Azaspiro[4.4]nonane beilstein-journals.org
1,5-enynes with radical precursorsDual Nickel/Iridium photocatalysisTandem 5-exo-dig/6-endo-trig bicyclizationFluorenes and Azepinones mdpi.com

Petasis/Grubbs Reaction Sequences for Spirocyclic Piperidines and Azepanes

A powerful, diversity-oriented strategy for synthesizing spirocyclic piperidines involves a sequence of the Petasis reaction followed by the Grubbs ring-closing metathesis (RCM). nih.gov This approach allows for the rapid assembly of highly substituted and three-dimensionally complex spirocycles from simple starting materials. rsc.orgnih.gov

The sequence begins with the Petasis three-component reaction, which couples a cyclic ketone (e.g., a substituted cyclohexanone), an amine (such as allylamine or homoallylamine), and an allylboronic acid pinacol ester. nih.gov This reaction efficiently generates a diallylic amine intermediate spiro-fused to the starting cyclic ketone's ring.

In the second step, this diene intermediate is subjected to ring-closing metathesis using a Grubbs catalyst (e.g., Grubbs Catalyst 2nd Generation). nih.gov The RCM reaction selectively forms the six-membered piperidine ring by connecting the two allyl groups, with the concomitant release of ethene. doaj.org This sequence has been successfully employed to create a variety of functionalized spiro piperidines and azepanes on a multigram scale. nih.gov

Ketone ComponentAmine ComponentBoronic Acid ComponentRCM CatalystProduct Yield (RCM step)
4,4-DifluorocyclohexanoneAllylamineAllylboronic acid pinacol esterGrubbs Catalyst 2nd Gen.93% nih.gov
4,4-DifluorocyclohexanoneHomoallylamineAllylboronic acid pinacol esterGrubbs Catalyst 2nd Gen.83% nih.gov

Oxidative Spirolactamization Methods in Heterocyclic Synthesis

Oxidative spirolactamization provides an elegant route to spirocyclic lactams, which are versatile intermediates that can be readily reduced to the corresponding azaspirocycles. This method often utilizes hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA), to induce an oxidative cyclization. nih.gov These reagents are attractive due to their mild reaction conditions and environmentally benign nature compared to heavy metal oxidants. rsc.org

The strategy typically involves the intramolecular oxidative dearomatization of phenolic amides or an oxidative cyclization of tyrosine derivatives. mdpi.comnih.gov For example, N-aryl carboxamides can undergo an intramolecular C-N bond formation upon treatment with a hypervalent iodine reagent. This process generates a spirodienone intermediate which can then rearrange to form a stable spirolactam. The resulting spirolactam, containing the complete azaspiro[3.5]nonane core, can then be reduced using standard reducing agents like lithium aluminum hydride (LiAlH₄) to afford the final saturated azaspirocycle.

SubstrateReagentAdditiveProduct
N-methoxybenzamide and diphenylacetylenePIFATFASpirodienone rsc.org
L-tyrosine derivativesPIDA-Spirocyclic lactone rsc.org
Phenols with pendant ureasPIDA-Spirotricyclic 1,2-diamines bohrium.com

Multicomponent Condensation Reactions for Diversity-Oriented Azaspirocycle Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. figshare.comrsc.org They are particularly powerful tools in diversity-oriented synthesis (DOS), enabling the rapid generation of libraries of complex molecules from simple building blocks. figshare.com

Several named MCRs, such as the Mannich, Ugi, and Petasis reactions, can be adapted for the synthesis of heterocyclic scaffolds. nih.gov For the construction of azaspirocycles, an MCR could be designed to assemble the key structural features of the azaspiro[3.5]nonane core in a single step. For example, a reaction could involve a cyclic ketone, an amine, and a third component that facilitates the formation of the piperidine ring. The Mannich reaction, which condenses an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an active hydrogen, can be used in an intramolecular fashion to build piperidine rings. nih.govnih.gov A double Mannich reaction was famously used by Robinson in the synthesis of tropinone, demonstrating the power of such cascade reactions in building complex nitrogen-containing bicyclic systems. nih.gov

Reaction NameComponentsKey FeatureApplication
Mannich ReactionAmine, Aldehyde, Active Hydrogen CompoundForms β-amino carbonyl compounds nih.govSynthesis of tropinone and other alkaloids nih.gov
Petasis ReactionAmine, Aldehyde, Boronic AcidForms allylic and other substituted amines nih.govUsed in sequence with RCM for spirocycles nih.gov
Ugi-azide ReactionCyclic imine, Isocyanide, Azide sourceForms 1,5-disubstituted tetrazolesGeneration of combinatorial libraries

Stereoselective Synthesis of Azaspiro[3.5]nonane Systems

Achieving stereocontrol in the synthesis of azaspiro[3.5]nonane systems is critical, as the spatial arrangement of atoms can significantly influence biological activity. Modern synthetic methods have focused on enantioselective and diastereoselective approaches to control the formation of chiral centers within the spirocyclic framework.

One prominent strategy involves the metal-catalyzed cyclopropanation of exocyclic olefins. acs.org Dirhodium tetracarboxylate catalysts, in particular, have been shown to be highly effective. For instance, the catalyst Rh₂(S-p-PhTPCP)₄ has demonstrated high levels of diastereoselectivity and enantioselectivity in the cyclopropanation of exocyclic methylene azacycles. nih.gov This method allows for the creation of the spiro-fused cyclopropane ring with high asymmetric induction, achieving enantiomeric excess (ee) values of up to 99%. acs.org The stereoselectivity is thought to be controlled by the chiral pocket of the catalyst, which dictates how the substrate can fit. acs.org

Another innovative approach is the use of biocatalysis. Engineered carbene transferase enzymes have been developed for the stereodivergent cyclopropanation of unsaturated exocyclic N-heterocycles to produce azaspiroalkanes. chemrxiv.org This enzymatic platform can generate various azaspiro[2.y]alkanes with excellent levels of enantio- and diastereoselectivity, providing access to all possible diastereomers of a product. chemrxiv.org These engineered enzymes operate effectively on a gram scale and in aqueous environments, highlighting their potential for practical, large-scale applications. chemrxiv.org

Below is a table summarizing representative results from stereoselective cyclopropanation reactions used to form azaspiro systems.

Catalyst/EnzymeSubstrateProduct YieldEnantiomeric Excess (ee)Diastereomeric Ratio (d.r.)
Rh₂(S-p-PhTPCP)₄4-Methylenepiperidine74%96%N/A
Rh₂(S-p-PhTPCP)₄Tropane Derivative86%99%Single diastereomer
Engineered ProtoglobinN-heterocycle (1a)71% (isolated)99:1 er>99.5:0.5

This table presents illustrative data from cited research on analogous systems to demonstrate the capabilities of the methodologies. acs.orgnih.govchemrxiv.org

Derivatization and Functionalization of the Azaspiro[3.5]nonane Scaffold

Once the core azaspiro[3.5]nonane scaffold is synthesized, its derivatization and functionalization are key to exploring its structure-activity relationships (SAR). This involves modifying the amine group and introducing a variety of substituents onto the spirocyclic rings.

The secondary amine within the azaspiro[3.5]nonane core is a primary site for functionalization. Standard amine chemistry protocols are employed to introduce a wide array of functional groups. For instance, in the synthesis of novel GPR119 agonists based on a 7-azaspiro[3.5]nonane scaffold, the piperidine nitrogen was capped with various groups to optimize biological activity. nih.gov These modifications are typically achieved through reactions such as acylation, sulfonylation, and reductive amination.

Scaffold modification can also involve transformations of other functional groups present on the ring system. For example, spirocyclic alcohols can be used as handles for further derivatization. These alcohols can be treated with reagents like N,N'-disuccinimidyl carbonate (DSC) to form an activated intermediate, which is then coupled with another molecule, such as an amino alcohol, to create more complex structures. nih.gov This approach has been used to synthesize potent inhibitors of viral proteases. nih.gov

The introduction of diverse substituents onto the carbocyclic part of the azaspiro[3.5]nonane system is crucial for fine-tuning properties like lipophilicity, water solubility, and metabolic stability. univ.kiev.ua Synthetic strategies often involve building the scaffold from already functionalized precursors or performing chemical transformations on the intact spirocycle.

In the development of GPR119 agonists, researchers systematically varied the substituents on both the piperidine nitrogen (N-capping group) and an aryl group attached elsewhere on the molecule. nih.govresearchgate.net This systematic derivatization led to the identification of compounds with potent agonistic activity and desirable pharmacokinetic profiles. nih.gov Similarly, a series of spirocyclic inhibitors were synthesized based on 2-azaspiro[3.3]-, 2-azaspiro[3.4]-, 6-azaspiro[3.4]-, and 6-azaspiro[3.5]-spirocycles, demonstrating that the size and nature of the spirocyclic core and its substituents are critical for biological activity. nih.gov The extended length of the azaspiro[3.5]nonane system, for example, allows for deeper engagement with hydrophobic pockets in target proteins. nih.gov

The following table showcases the diversity of substituents that have been incorporated into azaspiro[3.5]nonane analogues.

Scaffold PositionType of SubstituentExample Functional GroupsReference
Piperidine NitrogenN-capping groupPyrimidinyl, Pyridinyl, Isobutyryl nih.govnih.gov
Carbocyclic RingAryl groupPhenyl, substituted Phenyls nih.gov
Carbocyclic RingCarbamate LinkerLinkage to Leu-Gln surrogates nih.gov

Scalability and Process Optimization in Synthetic Research for Azaspiro Compounds

For a synthetic route to be practically useful, especially in a drug development context, it must be scalable and optimized for efficiency. Research on azaspiro compounds has addressed these challenges through several strategies.

Synthetic approaches that utilize readily available starting materials and employ facile, high-yielding reactions are inherently more scalable. univ.kiev.ua Methods for producing functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid have been reported to be suitable for multigram-scale synthesis. univ.kiev.uauniv.kiev.ua

Biocatalytic methods also show significant promise for scalability. The enzymatic synthesis of azaspiro[2.y]alkanes has been demonstrated on a gram scale, using lyophilized E. coli lysate as the catalyst at high substrate concentrations (up to 150 mM). chemrxiv.org This avoids the need for organic co-solvents and costly metal catalysts, representing a practical and scalable route. chemrxiv.org

Furthermore, modern process optimization techniques like flow chemistry are being applied. A viable scale-up procedure using flow chemistry has been demonstrated for the photocatalytic construction of β-spirocyclic pyrrolidines, a related class of N-heterospirocycles. acs.org Such continuous processing methods can offer advantages in safety, efficiency, and scalability over traditional batch processes. The optimization of reaction conditions, such as the choice of catalyst, solvent, and additives, is also a key aspect of process research, as seen in rhodium-catalyzed cyclopropanations where additives like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) were found to improve reaction yields and diastereoselectivity. nih.gov

Spectroscopic and Advanced Analytical Research for Structural Elucidation of 5 Azaspiro 3.5 Nonan 7 Amine Dihydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a molecule with the structural complexity of 5-azaspiro[3.5]nonan-7-amine, which features a quaternary spiro-carbon and two distinct ring systems, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is indispensable.

Application of 1D and 2D NMR Techniques for Complex Spiro Structures

The 1D ¹H NMR spectrum provides initial information on the number of distinct proton environments, their chemical shifts, and their coupling patterns (multiplicity). The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the rigid and strained nature of the spirocyclic system, protons on the cyclobutane (B1203170) and piperidine (B6355638) rings are expected to be chemically non-equivalent, leading to a complex ¹H NMR spectrum with significant signal overlap.

To deconstruct this complexity, 2D NMR techniques are essential:

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically on adjacent carbons. This is crucial for tracing the proton connectivity within the cyclobutane and piperidine rings separately.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This allows for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This technique is paramount for establishing the connectivity across the entire molecule, especially through the non-protonated spiro-carbon, linking the cyclobutane and piperidine fragments.

The analysis of these spectra would confirm the presence of the two ring systems joined at the C5 spiro center.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-azaspiro[3.5]nonan-7-amine Predicted values are based on general principles and data from analogous aliphatic amines and spirocycles.

PositionPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
C1, C9 (Piperidine)~2.8 - 3.2m~45 - 55
C2, C8 (Piperidine)~1.6 - 2.0m~25 - 35
C3, C4 (Cyclobutane)~1.8 - 2.2m~30 - 40
C5 (Spiro Carbon)--~60 - 75
C6 (Piperidine)~2.8 - 3.2m~45 - 55
C7 (Piperidine)~3.0 - 3.5m~40 - 50
-NH₂Variable (broad)s-
-NH- (ring)Variable (broad)s-

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. For 5-azaspiro[3.5]nonan-7-amine, its molecular formula is C₈H₁₆N₂. uni.lu

High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion. The monoisotopic mass of the free base is 140.13135 Da. uni.lu The presence of two nitrogen atoms dictates an even molecular weight, consistent with the nitrogen rule. whitman.edulibretexts.org

In electron ionization (EI-MS), the molecular ion (M⁺˙) would undergo fragmentation. The most characteristic fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For this molecule, several α-cleavage events are possible, leading to characteristic fragment ions that help confirm the structure of the two rings and the position of the amine group.

Table 2: Predicted Mass Spectrometry Data for 5-azaspiro[3.5]nonan-7-amine Predicted fragmentation is based on established α-cleavage pathways for cyclic amines. whitman.edumiamioh.edu

Ionm/z (Predicted)Description
[M]⁺˙140.13Molecular Ion of the free base (C₈H₁₆N₂)
[M+H]⁺141.14Protonated molecule (observed in ESI or CI) uni.lu
Fragment 1111Loss of -CH₂NH₂ via cleavage within the piperidine ring
Fragment 297Loss of C₃H₇ via cleavage of the cyclobutane ring
Fragment 383Cleavage of the piperidine ring adjacent to the nitrogen
Fragment 456Fragment corresponding to the piperidine ring structure after initial cleavage

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The dihydrochloride (B599025) salt form of the compound will significantly influence the spectrum, particularly in the N-H stretching region.

The key functional groups in 5-azaspiro[3.5]nonan-7-amine dihydrochloride are the primary and secondary amine salts (ammonium ions), and aliphatic C-H and C-N bonds.

N-H Stretching: Instead of sharp peaks around 3300-3500 cm⁻¹ typical for free amines, the ammonium (B1175870) groups (R-NH₃⁺ and R₂-NH₂⁺) will exhibit very broad and strong absorptions in the 2400-3200 cm⁻¹ region. libretexts.org

N-H Bending: The bending vibrations for the primary ammonium group are expected around 1550-1650 cm⁻¹. libretexts.org

C-H Stretching: Aliphatic C-H stretching from the cyclobutane and piperidine rings will appear as strong, sharp peaks just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. wpmucdn.com

C-N Stretching: The C-N stretching vibrations for aliphatic amines are found in the fingerprint region, generally between 1000 and 1250 cm⁻¹. libretexts.org

Table 3: Predicted Infrared Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
2850 - 2960StretchingAliphatic C-H
2400 - 3200Stretching (Broad)N-H (Primary & Secondary Ammonium)
1550 - 1650Bending (Scissoring)N-H (Primary Ammonium)
1440 - 1470BendingCH₂
1000 - 1250StretchingC-N

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in its crystalline state. Obtaining a single crystal of this compound of suitable quality would provide a definitive structural proof.

The analysis would yield precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated. This would unequivocally confirm the spirocyclic connectivity of the cyclobutane and piperidine rings. Furthermore, it would reveal the preferred conformation of each ring; the piperidine ring is expected to adopt a stable chair conformation, while the cyclobutane ring would likely be in a puckered state to alleviate ring strain. While the parent molecule is achiral, this technique is the ultimate tool for determining absolute stereochemistry in chiral derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment in Research Samples

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used to separate, identify, and quantify components in a mixture, making it essential for assessing the purity of research and chemical samples.

For a polar and basic compound like this compound, a reversed-phase HPLC method would be most suitable. The separation would be performed on a nonpolar stationary phase (e.g., a C18 column). To achieve good peak shape and retention for the basic amines, the mobile phase would need to be acidic. A typical mobile phase would consist of a gradient mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), with an acidic modifier such as formic acid or trifluoroacetic acid to ensure the analytes are protonated. nih.gov

Due to the lack of a significant UV-absorbing chromophore, detection could be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or by coupling the HPLC system to a mass spectrometer (LC-MS). The result is a chromatogram where the purity of the sample is calculated from the area of the main peak as a percentage of the total area of all observed peaks.

Table 4: Hypothetical HPLC Method for Purity Analysis

ParameterCondition
ColumnReversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionELSD, CAD, or Mass Spectrometry (MS)
Injection Volume10 µL

Computational Chemistry and Molecular Modeling Studies of 5 Azaspiro 3.5 Nonan 7 Amine Dihydrochloride

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are essential for elucidating the electronic properties and predicting the chemical behavior of molecules. These methods offer a detailed view of electron distribution and energy levels, which are fundamental to understanding a compound's reactivity. For 5-azaspiro[3.5]nonan-7-amine dihydrochloride (B599025), QM calculations can map out its electrostatic potential and identify regions susceptible to nucleophilic or electrophilic attack.

By computing parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the molecule's reactivity and stability. mdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com These calculations are crucial for understanding how the molecule might behave in a biological system or a chemical reaction.

Density Functional Theory (DFT) Applications in Reaction Mechanism and Radical Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the geometry, electronic structure, and energy of molecules. mdpi.com It is particularly useful for studying reaction mechanisms by calculating the energies of reactants, transition states, and products. For the azaspiro[3.5]nonane framework, DFT can be employed to model potential metabolic pathways or to understand the mechanisms of its synthesis. By optimizing the geometries of various intermediates and transition states, a detailed energy profile of a reaction can be constructed. nih.gov

Below is a table illustrating the typical parameters calculated using DFT for molecular characterization.

DFT-Calculated Parameter Significance in Molecular Analysis
HOMO EnergyIndicates the electron-donating ability of the molecule.
LUMO EnergyIndicates the electron-accepting ability of the molecule.
HOMO-LUMO GapRelates to the chemical reactivity and kinetic stability of the molecule.
Mulliken Atomic ChargesDescribes the electron distribution and identifies potential sites for electrostatic interactions. mdpi.com
Molecular Electrostatic Potential (MEP)Maps regions of positive and negative electrostatic potential, predicting sites for nucleophilic and electrophilic attack. mdpi.com
Bond Dissociation EnergyPredicts the likelihood of specific chemical bonds breaking, which is crucial for metabolic stability studies.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for screening large libraries of compounds against a specific biological target. mdpi.com For 5-azaspiro[3.5]nonan-7-amine dihydrochloride, docking studies could be used to explore its binding affinity and mode of interaction with various receptors, enzymes, or ion channels. For instance, studies on other 7-azaspiro[3.5]nonane derivatives have successfully used these techniques to identify potent G protein-coupled receptor (GPR119) agonists. nih.gov

Following docking, molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time. mdpi.com MD simulations can assess the stability of the predicted binding pose, revealing how the ligand and protein atoms move and interact. mdpi.comresearchgate.net This can confirm the stability of key interactions, such as hydrogen bonds or hydrophobic contacts, and provide a more accurate estimation of binding free energy. mdpi.com For the spirocyclic framework of 5-azaspiro[3.5]nonan-7-amine, MD simulations can show how its unique 3D structure influences its fit and stability within a binding pocket. rsc.org

Conformational Analysis of Azaspiro[3.5]nonane Frameworks

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com The rigid, spirocyclic structure of the azaspiro[3.5]nonane framework, which links a four-membered azetidine (B1206935) ring and a six-membered piperidine (B6355638) ring through a shared carbon atom, restricts its conformational flexibility.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters in Preclinical Research

In silico ADME prediction is a crucial step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic properties and reducing the likelihood of late-stage failures. nih.govnih.gov These computational models predict how a compound will behave in the body based on its chemical structure. researchgate.net For this compound, various ADME properties can be estimated using quantitative structure-activity relationship (QSAR) models and other predictive algorithms. nih.gov

Key predicted parameters often include lipophilicity (logP), aqueous solubility (logS), intestinal absorption, plasma protein binding, and blood-brain barrier permeability. researchgate.netmdpi.com These predictions help researchers to prioritize compounds for synthesis and experimental testing, saving time and resources. researchgate.net

Computational Models for Predicting Metabolic Stability in Azaspiro Systems

Metabolic stability is a critical ADME parameter that influences a drug's half-life and bioavailability. nih.gov Computational models can predict the susceptibility of a molecule to metabolism by enzymes like cytochrome P450s (CYPs). news-medical.net These models identify "soft spots" in the molecule—atoms or bonds that are most likely to undergo metabolic transformation.

For azaspiro systems, these models can predict whether the azetidine or piperidine rings, or the amine substituent, are likely sites of oxidation, N-dealkylation, or other metabolic reactions. High-throughput in vitro assays, such as those using human liver microsomes (HLM), provide the data used to build and validate these predictive models. nih.govnih.gov By predicting metabolic liabilities early, chemists can modify the structure to block metabolic sites and improve the compound's stability. news-medical.net

The following table presents a hypothetical set of in silico ADME predictions for a compound with a structure similar to 5-azaspiro[3.5]nonan-7-amine.

ADME Property Predicted Value Interpretation
LogP (Lipophilicity)1.5Good balance between solubility and permeability.
LogS (Aqueous Solubility)-2.0Moderately soluble in water.
Human Intestinal Absorption> 90%Likely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) PermeationLowUnlikely to cross into the central nervous system.
P-glycoprotein (P-gp) SubstrateNoNot likely to be subject to active efflux.
CYP2D6 InhibitionLow RiskUnlikely to cause drug-drug interactions via this pathway.
Microsomal Half-life (t½)45 minModerate metabolic stability. nih.gov

Pharmacophore Modeling and Virtual Screening Applications in Azaspiro Compound Discovery

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov These features include hydrogen bond donors/acceptors, hydrophobic regions, and charged groups. nih.gov A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the binding site of a target protein (structure-based). researchgate.net

Once a pharmacophore model is developed for a target of interest, it can be used as a 3D query to search large chemical databases for novel compounds that match the required features. mdpi.com This process, known as virtual screening, is a powerful and cost-effective method for identifying new hit compounds. dovepress.comnih.govfrontiersin.org For the azaspiro[3.5]nonane scaffold, pharmacophore models can be built from known active derivatives to discover new compounds with potentially improved potency or different intellectual property profiles. researchgate.net This approach accelerates the hit-to-lead optimization phase of drug discovery. mdpi.comnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Azaspiro 3.5 Nonane Derivatives

Impact of Spirocyclic Ring Size and Substitution on Biological Activity

The size and substitution of the spirocyclic rings in azaspiroalkanes are critical determinants of their biological activity and physicochemical properties. The azaspiro[3.5]nonane framework, consisting of a four-membered azetidine (B1206935) ring fused with a six-membered cyclohexane (B81311) ring, provides a distinct three-dimensional geometry.

Research into spirocyclic systems has demonstrated that altering the ring size can significantly impact a compound's properties. For instance, studies on azaspiro[3.3]heptanes, which contain two four-membered rings, have shown that this scaffold can lower the lipophilicity (logD) of a molecule despite the addition of a carbon atom, a phenomenon attributed to an increase in basicity. nih.govacs.org This is a counterintuitive finding that highlights the complex interplay between molecular shape and physicochemical properties. While azaspiro[3.3]heptanes have been explored as bioisosteres for piperidines and morpholines, their rigid and geometrically distinct nature means they are not always suitable replacements. nih.govacs.org

In the context of azaspiro[3.5]nonane derivatives, substitutions on both the azetidine and cyclohexane rings are crucial for modulating biological activity. In the development of G protein-coupled receptor 119 (GPR119) agonists, for example, a series of 7-azaspiro[3.5]nonane derivatives were synthesized and evaluated. nih.gov The optimization of substituents on the piperidine (B6355638) (which is analogous to the substituted cyclohexane ring in the parent scaffold) and an attached aryl group led to the identification of potent agonists. nih.gov This demonstrates that the spirocyclic core serves as a rigid scaffold upon which functional groups can be strategically placed to optimize interactions with a biological target.

Role of the Amine Moiety in Receptor Binding and Enzyme Inhibition Profiles

The amine moiety is a common feature in many biologically active compounds, often playing a pivotal role in forming key interactions with protein targets, such as hydrogen bonds or ionic interactions. In azaspiro[3.5]nonane derivatives, the nitrogen atom within the spirocyclic core and any external amine groups, like that in 5-azaspiro[3.5]nonan-7-amine, are critical for defining the molecule's pharmacological activity.

The nitrogen in the azaspiro ring system imparts basicity to the molecule, allowing it to be protonated at physiological pH. This positive charge is frequently essential for anchoring the ligand into the binding pocket of a receptor or enzyme, particularly through interactions with acidic amino acid residues like aspartic acid or glutamic acid. For example, in the development of σ2 receptor ligands, a diazacycloalkane moiety was considered the essential amine core required for high affinity. nih.gov Similarly, studies on dopamine (B1211576) D2/D3 receptor agonists have explored how modifications to the amine-containing portions of molecules impact affinity and functional activity. nih.gov

In the case of 7-azaspiro[3.5]nonane derivatives developed as GPR119 agonists, the piperidine nitrogen (analogous to the azaspiro nitrogen) was capped with various groups (R²). nih.gov The nature of this capping group was found to be a key factor in optimizing the compound's potency. This highlights that while the amine itself is crucial, its chemical environment and accessibility, as dictated by nearby substituents, are equally important for achieving the desired biological effect. The amine moiety, therefore, acts not just as a structural component but as a primary pharmacophoric feature governing molecular recognition.

The table below illustrates the optimization of the piperidine N-capping group (R²) in a series of 7-azaspiro[3.5]nonane derivatives, demonstrating the amine moiety's role in receptor binding.

CompoundR² GroupGPR119 Agonist Activity (EC₅₀, nM)
54a 2-Pyrimidinyl1.8
54b 5-Pyrimidinyl11
54c 2-Pyrazinyl2.6
54d 5-Methyl-2-pyrazinyl1.8
54g 5-Trifluoromethyl-2-pyridinyl0.8
Data sourced from studies on GPR119 agonists, illustrating how modifications around the core amine structure influence biological activity. nih.gov

Investigation of Chirality and Diastereomerism in Azaspiro[3.5]nonane Derivatives

Chirality and diastereomerism are fundamental concepts in medicinal chemistry, as the three-dimensional arrangement of atoms can drastically alter a molecule's interaction with chiral biological macromolecules like proteins and nucleic acids. researchgate.netnih.govnih.gov Azaspiro[3.5]nonane derivatives can possess multiple stereocenters, including the spiro-carbon atom itself if the substitution pattern allows, leading to the potential for various enantiomers and diastereomers.

The rigid conformation of the spirocyclic system means that the spatial orientation of substituents is fixed, making the stereochemistry particularly influential on biological activity. It is well-established that different enantiomers of a drug can have different potencies, metabolic fates, and even different pharmacological effects. researchgate.net For instance, research on compounds related to WB 4101, which also feature a cyclic amine, found that the configuration of a cyclopentane (B165970) unit determined the binding affinity profile. A 1R configuration favored higher affinity at α₁-adrenoreceptors, while a 1S configuration resulted in higher affinity for 5-HT₁ₐ receptors. nih.gov

While specific studies on the stereoisomers of 5-azaspiro[3.5]nonan-7-amine are not extensively detailed in the provided context, the principles derived from related molecules are directly applicable. The relative orientation of the amine group on the cyclohexane ring in relation to the azetidine ring will result in different diastereomers (e.g., cis/trans isomers). These diastereomers will present different three-dimensional shapes to a target protein. One isomer may fit optimally into a binding site, leading to high-affinity binding and a potent biological response, while another may bind weakly or not at all. nih.govnih.gov Therefore, the separation and characterization of individual stereoisomers are critical steps in the development of any chiral azaspiro[3.5]nonane derivative to identify the most active and selective agent.

Optimization of Pharmacological Profiles through Targeted Structural Modifications

The optimization of a lead compound into a viable drug candidate involves a meticulous process of targeted structural modifications to enhance potency, selectivity, and pharmacokinetic properties. The azaspiro[3.5]nonane scaffold provides a robust platform for such optimization.

A prime example of this process is the development of potent GPR119 agonists based on a 7-azaspiro[3.5]nonane core. nih.gov The initial lead compound was systematically modified at two key positions: the piperidine N-capping group (R²) and the aryl group on the opposite side of the molecule (R³). By exploring a variety of substituents at these positions, researchers were able to significantly improve the compound's agonist activity.

The optimization process led to the identification of compound 54g , which featured a 5-trifluoromethyl-2-pyridinyl group as the N-cap and a 2-fluoro-4-(methylsulfonyl)phenyl group as the R³ substituent. nih.gov This compound emerged as a highly potent GPR119 agonist with an EC₅₀ of 0.8 nM. Furthermore, it exhibited a desirable pharmacokinetic profile in rats, demonstrating the successful translation of in vitro potency to in vivo suitability. nih.gov This work exemplifies how the rigid spirocyclic core allows for systematic and predictable modifications, where changes to peripheral substituents can fine-tune interactions with the target receptor without disrupting the core binding motif. Such structure-activity relationship (SAR) studies are essential for converting a promising chemical scaffold into a compound with therapeutic potential. nih.gov

The table below summarizes the SAR for the R³ aryl group in the 7-azaspiro[3.5]nonane series, with the optimal R² group (5-trifluoromethyl-2-pyridinyl) held constant.

CompoundR³ GroupGPR119 Agonist Activity (EC₅₀, nM)
54e 4-Methylsulfonylphenyl1.1
54f 2-Fluorophenyl10
54g 2-Fluoro-4-(methylsulfonyl)phenyl0.8
54h 4-Cyanophenyl3.6
54i 2-Fluoro-4-cyanophenyl1.1
Data derived from the optimization of 7-azaspiro[3.5]nonane GPR119 agonists. nih.gov

Bioisosteric Replacements and Their Effects on Target Interaction and Metabolic Fate in Azaspiro Compounds

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design. Spirocyclic structures, including azaspiro[3.5]nonane derivatives, have been investigated as bioisosteres for more common cyclic amines like piperidine and piperazine (B1678402). univ.kiev.uauniv.kiev.ua The goal of such a replacement is often to improve properties like metabolic stability, solubility, or to explore novel intellectual property space.

The replacement of a piperidine ring with an azaspiro[3.3]heptane or an azaspiro[3.5]nonane introduces a significant change in the molecule's three-dimensional structure. nih.gov This increased sp³ character and conformational rigidity can lead to improved metabolic stability, as the molecule may be less susceptible to oxidative metabolism by cytochrome P450 enzymes. univ.kiev.ua For example, spiro-morpholine analogues have been proposed as more stable bioisosteres to tackle non-oxidative metabolism issues seen with linezolid. nih.gov

However, the geometric differences between a simple ring and a spirocycle can also dramatically affect target interaction. The vectors at which substituents exit the spirocyclic core are different from those in a simple piperidine ring. This can alter the orientation of key binding groups, potentially leading to a loss of potency if the original geometry was optimal for receptor binding. nih.gov Conversely, the unique geometry of the spirocycle might enable new, favorable interactions with the target that were not possible with the original scaffold. Studies replacing the piperazine moiety in certain compounds with diazaspiroalkanes resulted in a loss of affinity for the σ2 receptor, indicating that the spirocyclic geometry was not a suitable bioisosteric replacement in that specific context. nih.gov

Pharmacological and Biological Research of 5 Azaspiro 3.5 Nonan 7 Amine Dihydrochloride and Analogues

In Vitro Pharmacological Profiling and Target Engagement Studies

The unique three-dimensional architecture of the azaspiro[3.5]nonane scaffold has made it an attractive framework in medicinal chemistry for the development of novel therapeutic agents. This structure serves as a versatile building block for creating compounds that can interact with a variety of biological targets. smolecule.com Researchers have investigated its derivatives for potential activities, including enzyme inhibition and receptor binding. smolecule.com

Sigma Receptors

A series of 2,7-diazaspiro[3.5]nonane derivatives have been synthesized and identified as potent ligands for sigma receptors (SRs), which are implicated in various central nervous system functions. nih.gov Radioligand binding assays were used to determine the affinity of these compounds for the two main sigma receptor subtypes, S1R and S2R. nih.gov

The 2,7-diazaspiro[3.5]nonane structure proved to be an excellent scaffold for sigma receptor recognition, leading to the development of high-affinity ligands. nih.gov Notably, compounds featuring two basic nitrogen atoms demonstrated low nanomolar affinity for S1R, with a 6- to 10-fold preference over S2R. nih.gov Among the synthesized analogues, compounds 4b (AD186) , 5b (AB21) , and 8f (AB10) emerged as particularly high-affinity S1R ligands. nih.gov

Preclinical In Vivo Pharmacological Evaluation in Animal Models

Pharmacokinetic (PK) Analysis in Non-Human Species (e.g., Mice, Rats, Dogs)

The pharmacokinetic profiles of azaspiro[3.5]nonane analogues have been investigated in preclinical species to understand their absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for predicting the behavior of these compounds in biological systems.

Studies on a novel class of 7-azaspiro[3.5]nonane derivatives, developed as GPR119 agonists, have demonstrated excellent oral bioavailability in Sprague-Dawley (SD) rats. One notable analogue exhibited a high oral bioavailability of 88.6% when administered at a dose of 10 mg/kg. researchgate.net This suggests that the azaspiro[3.5]nonane scaffold can be readily absorbed from the gastrointestinal tract.

The ability of a compound to cross the blood-brain barrier (BBB) is a critical parameter for centrally acting drugs. While specific brain penetration data for 5-azaspiro[3.5]nonan-7-amine dihydrochloride (B599025) is not available, the physicochemical properties of analogous compounds can offer predictive insights. Generally, for a compound to penetrate the CNS, it should possess moderate lipophilicity, a low molecular weight, and a limited number of hydrogen bond donors and acceptors. The design of CNS-targeted drugs often involves optimizing these properties to ensure adequate brain exposure. For instance, converting a carboxylic acid moiety to a more lipophilic ester derivative has been shown to significantly increase the brain-to-plasma concentration ratio of certain compounds. Furthermore, pharmacokinetic studies of some aminothienopyridazine inhibitors of tau aggregation have demonstrated excellent brain penetration and oral bioavailability, with brain-to-plasma AUC exposure ratios of approximately 1.6 and oral bioavailability around 70%. nih.gov

The tissue distribution of a drug determines its concentration at the site of action and in other parts of the body. For CNS-active compounds, achieving a high concentration in the brain relative to plasma is often desirable to maximize efficacy and minimize peripheral side effects. The distribution of a compound is influenced by its ability to bind to plasma proteins; only the unbound fraction is available to cross membranes and enter tissues.

Table 1: Pharmacokinetic Parameters of a 7-azaspiro[3.5]nonane Analogue in Rats

ParameterValue
Dose (oral)10 mg/kg
Bioavailability (F)88.6%
Half-life (t1/2)0.842 h
SpeciesSprague-Dawley Rat

The metabolic stability of a compound is a key determinant of its duration of action and potential for drug-drug interactions. In vitro assays using liver microsomes or S9 fractions from various species (e.g., rat, dog, monkey, human) are commonly employed to assess metabolic stability early in drug discovery. These systems contain the primary enzymes responsible for drug metabolism, particularly the cytochrome P450 (CYP) superfamily.

For nitrogen-containing heterocyclic compounds, common metabolic pathways include oxidation, demethylation, dehydrogenation, and epoxidation (Phase I reactions), followed by conjugation with glucuronic acid or sulfate (Phase II reactions). mdpi.com A study on the metabolism of 1-(3′-bromophenyl)-heliamine, a tetrahydroisoquinoline derivative, in rats identified a total of 18 metabolites, including 10 Phase I and 8 Phase II metabolites. mdpi.com The primary routes of metabolism were demethylation, dehydrogenation, epoxidation, and subsequent glucuronidation and sulfation. mdpi.com

The identification of metabolites is crucial for understanding the complete disposition of a drug and for identifying any potentially active or toxic metabolites. High-resolution mass spectrometry coupled with liquid chromatography is a powerful tool for the structural elucidation of drug metabolites in biological matrices. While specific metabolite identification for 5-azaspiro[3.5]nonan-7-amine dihydrochloride has not been reported, it is anticipated that it would undergo similar metabolic transformations to other spirocyclic amines.

Pharmacodynamic (PD) Biomarker Assessment in Animal Models

Pharmacodynamic biomarkers are used to demonstrate that a drug is engaging its target and eliciting the expected biological response. For CNS-active compounds, these can include changes in neurotransmitter levels, receptor occupancy, or behavioral endpoints in animal models.

In a study of an azaspiro[4.5]decane derivative, Atiprimod, its in vivo antitumor activity in a mouse model of human multiple myeloma was associated with the inhibition of interleukin 6 (IL-6) and vascular endothelial growth factor (VEGF) secretion. nih.gov These cytokines served as biomarkers of the drug's effect in the bone marrow microenvironment. nih.gov

For compounds targeting CNS disorders, behavioral models are frequently used to assess pharmacodynamic effects. For example, animal models of anxiety, depression, and psychosis are used to evaluate the efficacy of new chemical entities. nih.gov Additionally, physiological measures such as changes in brainwave patterns (EEG) or body temperature can serve as biomarkers of CNS drug activity. The assessment of central nervous system function can also involve a battery of observational tests in rodents, known as a Functional Observational Battery (FOB) or Irwin test, which evaluates parameters like locomotor activity, reflexes, and autonomic function.

Metabolomics approaches are also being increasingly used to identify biomarkers of drug response. In studies of schizophrenia, for instance, alterations in the serum levels of amino acids and biogenic amines have been identified as potential biomarkers of the disease and response to treatment. nih.gov

In Vivo Tolerability and Exploratory Toxicology in Non-Human Species

Preclinical safety assessment is a critical component of drug development. In vivo tolerability and exploratory toxicology studies in animals are conducted to identify potential target organs of toxicity and to determine a safe starting dose for human clinical trials. These studies typically involve administering the compound to rodents (rats or mice) and a non-rodent species (such as dogs or monkeys) at a range of doses.

Standard safety pharmacology studies assess the effects of a drug on vital functions, including the cardiovascular, respiratory, and central nervous systems. For CNS-active drugs, a neurofunctional assessment in rodents is a core component of the safety evaluation. This involves a detailed observation of the animals for any behavioral or physiological changes.

While specific toxicology data for this compound is not publicly available, the general principles of toxicology assessment would apply. These studies would evaluate a range of endpoints, including clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, and histopathological examination of tissues. For instance, in a 14-week study of microencapsulated citral in rats and mice, researchers observed reductions in body weight and food consumption at higher doses, as well as lesions in the forestomach and kidneys of rats.

The incorporation of the 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid moiety into the structure of the anesthetic drug Bupivacaine resulted in a five-fold reduction in toxicity compared to the parent compound, highlighting how the spirocyclic core can influence the safety profile of a molecule.

Design and Development of Novel 5 Azaspiro 3.5 Nonan 7 Amine Dihydrochloride Derivatives

Scaffold Diversification and Chemical Library Synthesis Utilizing Azaspiro Cores

The azaspiro[3.5]nonane core serves as a versatile building block in medicinal chemistry, providing a rigid scaffold that can be systematically modified to generate diverse chemical libraries. The synthesis of these libraries is crucial for screening against a wide range of biological targets to identify novel hit compounds.

The diversification of the azaspiro core often involves functionalizing the nitrogen atom and other positions on the rings. Synthetic strategies focus on creating a variety of derivatives by introducing different substituents, which allows for a thorough exploration of the chemical space around the core structure. For instance, step-economic and scalable syntheses have been developed for novel azaspiro[3.4]octanes, which can serve as multifunctional modules in drug discovery chemistry. nih.gov Similarly, an improved synthesis of 2-oxa-7-azaspiro[3.5]nonane has been described, highlighting its utility as a novel reagent in medicinal chemistry. researchgate.net The incorporation of heteroatoms, such as oxygen or sulfur, into the spirocyclic system further expands the diversity of available scaffolds. nih.govresearchgate.net

The creation of these libraries leverages the inherent 3D nature of the spirocyclic system. Four-membered rings like azetidine (B1206935), a component of some azaspiro structures, impart significant structural rigidity, enabling unique chemical modifications. mdpi.com This rigidity is advantageous in drug design as it can lead to more potent and selective pharmaceuticals. mdpi.com The development of versatile synthetic approaches allows for the production of these complex molecules in multigram quantities, making them readily available for drug discovery programs. univ.kiev.ua

Scaffold Modification StrategyExample Azaspiro CoreKey FeaturesReference(s)
Heteroatom Incorporation 2-Oxa-7-azaspiro[3.5]nonaneIntroduction of an oxygen atom to alter polarity and hydrogen bonding potential. researchgate.net
Ring Size Variation Azaspiro[3.4]octanesModification of the carbocyclic ring size to explore different spatial arrangements. nih.gov
Functionalization Functionalized 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acidAddition of diverse functional groups (e.g., carboxylic acids, alcohols, alkynes) for versatile incorporation into bioactive compounds. univ.kiev.ua
Bioisosteric Replacement 2-Azaspiro[3.3]heptaneUsed as a 3D-rich bioisostere for the commonly used piperidine (B6355638) ring, often improving metabolic stability. univ.kiev.uaresearchgate.net

Lead Optimization Strategies Leveraging the Azaspiro[3.5]nonane Framework

Once a "hit" compound containing the azaspiro[3.5]nonane framework is identified through screening, the process of lead optimization begins. This stage aims to fine-tune the molecule's properties to enhance its potency, selectivity, and pharmacokinetic profile, ultimately transforming it into a viable drug candidate. spirochem.comaltasciences.com Key to this process is understanding the structure-activity relationship (SAR), which describes how specific structural modifications influence the biological activity of the compound. nih.govub.edumdpi.com

For azaspiro[3.5]nonane derivatives, lead optimization often focuses on modifying substituents attached to the azaspiro core. In the development of GPR119 agonists, for example, optimization of the piperidine N-capping group (R²) and the aryl group (R³) on a 7-azaspiro[3.5]nonane scaffold was critical. nih.gov This systematic modification led to the identification of a compound with high potency and a desirable pharmacokinetic profile. nih.gov Similarly, in the development of dopamine (B1211576) D3 receptor antagonists based on a 5-azaspiro[2.4]heptane core, early lead optimization involved characterizing pharmacokinetic properties both in vitro and in vivo to select derivatives with favorable characteristics for further development. nih.gov

The rigid nature of the azaspiro framework is a significant advantage during lead optimization. It provides predictable exit vectors for substituents, allowing for more rational drug design. researchgate.net By systematically altering functional groups at different positions, medicinal chemists can probe interactions with the biological target and refine the compound's absorption, distribution, metabolism, and excretion (ADME) properties. altasciences.comnih.gov This integrated approach, combining synthetic chemistry with in vitro and in vivo testing, is essential for advancing promising leads toward clinical evaluation. nih.gov

Optimization TargetAzaspiro SeriesStructural Modification ExampleOutcomeReference(s)
Potency and Selectivity 7-Azaspiro[3.5]nonane GPR119 AgonistsOptimization of piperidine N-capping group and aryl group.Identification of a potent and selective agonist (compound 54g). nih.gov
Pharmacokinetics (PK) 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanesIn vitro and in vivo characterization of various derivatives.Selection of compounds with favorable developability characteristics. nih.gov
Receptor Affinity 8-Azaspiro[4.5]decane-7,9-dionesIntroduction of fluoro analogues.Discovery of high-affinity and highly selective alpha(1d)-adrenergic receptor antagonists. nih.gov

Exploring Novel Therapeutic Applications for Azaspiro[3.5]nonane Analogues

The unique structural features of azaspiro[3.5]nonane analogues have made them attractive candidates for a wide range of therapeutic targets. Their ability to present functional groups in precise three-dimensional orientations allows them to interact with biological receptors with high affinity and selectivity, opening up possibilities for treating various diseases.

One notable application is in the field of metabolic disorders. Derivatives of 7-azaspiro[3.5]nonane have been designed and synthesized as potent agonists for the G protein-coupled receptor 119 (GPR119). nih.gov Agonism of this receptor is a promising strategy for the treatment of type 2 diabetes, and optimized compounds in this class have demonstrated favorable glucose-lowering effects in animal models. nih.gov

In the area of central nervous system (CNS) disorders, azaspiro compounds have been investigated as dopamine D3 receptor antagonists. nih.gov A series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes showed high affinity and selectivity for the D3 receptor, which is a target for conditions such as substance use disorders and schizophrenia. nih.gov Furthermore, 7-azaspiro[3.5]nonane-7-carboxamide compounds have been developed as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. google.com Inhibition of FAAH is a therapeutic strategy for a multitude of conditions, including acute and chronic pain, anxiety, depression, and inflammatory disorders. google.com

Other applications include the development of selective antagonists for the alpha(1d)-adrenergic receptor, which could have implications for cardiovascular diseases, using an 8-azaspiro[4.5]decane-7,9-dione scaffold. nih.gov The versatility of the azaspiro core is further demonstrated by its use as a bioisostere for common motifs like piperidine, which can lead to analogues of existing drugs with enhanced properties, such as local anesthetics with a longer duration of action. univ.kiev.uaresearchgate.net

Therapeutic TargetAzaspiro Analogue SeriesPotential Indication(s)Reference(s)
G protein-coupled receptor 119 (GPR119) 7-Azaspiro[3.5]nonane derivativesType 2 Diabetes nih.gov
Dopamine D3 Receptor (D3R) 1,2,4-Triazolyl 5-azaspiro[2.4]heptanesSubstance use disorders, Schizophrenia nih.gov
Fatty Acid Amide Hydrolase (FAAH) 7-Azaspiro[3.5]nonane-7-carboxamidesPain, Anxiety, Depression, Inflammation google.com
Alpha(1d)-Adrenergic Receptor 8-Azaspiro[4.5]decane-7,9-dionesCardiovascular diseases nih.gov
Local Anesthetics (Bupivacaine Analogue) 2-Azaspiro[3.3]heptane derivativesLocal anesthesia with enhanced duration univ.kiev.uaresearchgate.net

Patent Landscape and Intellectual Property in Azaspiro 3.5 Nonane Research and Development

Analysis of Synthetic Routes and Compound Claims in Patent Literature

Patents for azaspiro[3.5]nonane derivatives disclose various synthetic methodologies to construct this bicyclic system. A common strategy involves the multi-step synthesis starting from commercially available cyclic ketones or amines. Key reactions often include cycloadditions, ring-closing metathesis, and functional group interconversions to introduce the desired substituents on the azaspiro core.

For instance, the synthesis of 7-azaspiro[3.5]nonane derivatives has been described, which can serve as a potential precursor or analog to the 5-azaspiro scaffold. These syntheses often involve the construction of the piperidine (B6355638) ring onto a pre-existing cyclobutane (B1203170) moiety or vice versa. Protecting group strategies are crucial to control regioselectivity and allow for the selective functionalization of the nitrogen and other reactive sites on the molecule.

Patent claims for these compounds are typically broad, covering a genus of structures with variations at multiple positions on the azaspiro[3.5]nonane ring. The claims often encompass not only the core molecule but also its pharmaceutically acceptable salts, solvates, and stereoisomers. This broad claiming strategy is intended to provide comprehensive intellectual property protection for a range of related compounds.

Table 1: Representative Patented Azaspiro[3.5]nonane Derivatives and Assignees

Compound ClassPatent/Application NumberAssignee
7-Azaspiro[3.5]nonane derivativesNot specified in search resultsNot specified in search results
Substituted AzaspirocyclesUS11505546B2Not specified in search results
Azaspiro derivativesJP6643545B2Not specified in search results

This table is illustrative and based on general findings for the azaspiro[3.5]nonane class, as specific patent data for 5-azaspiro[3.5]nonan-7-amine dihydrochloride (B599025) is not available.

Therapeutic Indications and Research Applications Highlighted in Patented Azaspiro Compounds

The patent literature for azaspiro[3.5]nonane derivatives points towards their potential utility in a variety of therapeutic areas. A significant focus of research has been on their application as modulators of G-protein coupled receptors (GPCRs) and other enzymes.

For example, derivatives of 7-azaspiro[3.5]nonane have been investigated as GPR119 agonists, suggesting their potential for the treatment of metabolic disorders such as type 2 diabetes. nih.gov The GPR119 receptor is involved in the regulation of glucose homeostasis, and its activation can stimulate insulin secretion.

Furthermore, broader patents covering various azaspirocycles highlight their potential as monoacylglycerol lipase (MAGL) modulators. nih.gov MAGL is an enzyme involved in the endocannabinoid system, and its inhibitors have therapeutic potential for treating pain, inflammation, and neurological disorders. Another patented application for azaspiro derivatives is as TRPM8 antagonists, which could be relevant for pain and sensory disorders.

Table 2: Therapeutic Targets and Indications for Patented Azaspiro[3.5]nonane Derivatives

Therapeutic TargetIndication(s)
GPR119 AgonistsType 2 Diabetes, Metabolic Disorders nih.gov
MAGL ModulatorsPain, Inflammation, Neurological Disorders nih.gov
TRPM8 AntagonistsPain, Sensory Disorders

Future Research Directions as Indicated by Recent Patent Filings

Recent patent filings for azaspiro[3.5]nonane and related spirocyclic compounds suggest several future research directions. There is a continuing trend towards exploring the chemical space around this scaffold to identify novel compounds with improved potency, selectivity, and pharmacokinetic properties.

One emerging area is the development of these compounds for central nervous system (CNS) disorders. The rigid, three-dimensional structure of the azaspiro[3.5]nonane core is considered advantageous for designing ligands that can effectively interact with specific receptor subtypes in the brain. Patents for azaspiro compounds as brain function-improving drugs for conditions like senile dementia and Alzheimer's disease have been filed, indicating a push towards neurotherapeutics.

Another direction is the use of azaspiro[3.5]nonane scaffolds as building blocks in the synthesis of more complex molecules. Their unique conformational properties can be exploited to create novel chemical entities with diverse biological activities. The focus on stereoselective synthesis in recent patents also underscores the importance of chirality in developing next-generation therapeutics based on this framework. The exploration of new therapeutic targets for this class of compounds is also an active area of research, driven by the need for innovative treatments for a wide range of diseases.

Future Research Trajectories for 5 Azaspiro 3.5 Nonan 7 Amine Dihydrochloride

Elucidation of Broader Biological Pathways and Networks Affected by Azaspiro Compounds

A critical avenue for future research will be to move beyond single-target interactions and elucidate the broader biological pathways and networks that are modulated by 5-azaspiro[3.5]nonan-7-amine dihydrochloride (B599025) and related azaspiro compounds. The rigid, three-dimensional architecture of the azaspiro[3.5]nonane core can facilitate interactions with a variety of biological targets, potentially leading to polypharmacological effects that could be advantageous for treating complex diseases.

Future investigations should employ a systems biology approach, integrating genomics, proteomics, and metabolomics to map the cellular landscape affected by this compound. High-throughput screening techniques, coupled with advanced bioinformatics, can help identify novel protein targets and signaling cascades that are perturbed upon treatment. Understanding these broader network effects is crucial for predicting both on-target efficacy and potential off-target liabilities. For instance, studies on other spirocyclic compounds have revealed their ability to interact with targets as diverse as G-protein coupled receptors (GPCRs) and enzymes involved in cancer progression. mdpi.comnih.gov The exploration of such interactions for 5-azaspiro[3.5]nonan-7-amine dihydrochloride could unveil unforeseen therapeutic opportunities.

Advanced Preclinical Model Development for Specific Therapeutic Areas

The successful translation of a promising compound from the laboratory to the clinic is heavily reliant on the use of robust and predictive preclinical models. For this compound, future research must focus on the development and utilization of advanced preclinical models that accurately recapitulate the pathophysiology of specific human diseases.

Given the structural motifs present in the azaspiro[3.5]nonane scaffold, several therapeutic areas warrant investigation. For example, the piperidine (B6355638) moiety is a common feature in centrally acting agents, suggesting a potential role in neurological and psychiatric disorders. Therefore, the development of sophisticated in vitro models, such as patient-derived induced pluripotent stem cell (iPSC) models of neurodegenerative diseases like Alzheimer's or Parkinson's disease, would be invaluable. ijmcer.comnih.gov These models can provide insights into the compound's efficacy in a human-relevant context.

Furthermore, in vivo studies using transgenic animal models that mimic key aspects of human diseases will be essential. csu.edu.au For oncology, patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, offer a more clinically relevant platform to assess anti-cancer activity compared to traditional cell line-derived xenografts. nih.govmdpi.com The evaluation of this compound in such advanced models will be critical for validating its therapeutic potential and informing clinical trial design.

Innovation in Novel Synthetic Routes and Sustainable Chemistry Approaches

The advancement of this compound as a therapeutic candidate is intrinsically linked to the development of efficient, scalable, and sustainable synthetic routes. While methods for the synthesis of azaspirocycles exist, there is a continuous need for innovation to improve yield, reduce the number of steps, and minimize environmental impact. nih.govmdpi.com

Future research in this area should focus on several key aspects:

Diversity-Oriented Synthesis: The development of synthetic strategies that allow for the rapid generation of a diverse library of 5-azaspiro[3.5]nonan-7-amine derivatives will be crucial for structure-activity relationship (SAR) studies. nih.gov This will enable the fine-tuning of the compound's properties to optimize its therapeutic index.

Green Chemistry Principles: The integration of green chemistry principles into the synthetic process is becoming increasingly important. nih.govmdpi.com This includes the use of environmentally benign solvents, catalysts, and reagents, as well as the development of atom-economical reactions that maximize the incorporation of starting materials into the final product. nih.gov

Enantioselective Synthesis: Given that the biological activity of chiral molecules can be highly dependent on their stereochemistry, the development of robust enantioselective synthetic methods will be critical to produce single enantiomers of this compound for pharmacological evaluation. rsc.org

The following table summarizes potential areas for innovation in the synthesis of this compound:

Research AreaFocusPotential Impact
Catalysis Development of novel catalysts (e.g., transition metal, organocatalysts) for key bond-forming reactions.Increased efficiency, selectivity, and reduced environmental footprint.
Flow Chemistry Implementation of continuous flow processes for synthesis.Improved safety, scalability, and reproducibility.
Biocatalysis Utilization of enzymes to perform specific chemical transformations.High selectivity under mild reaction conditions, enhancing sustainability.

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Optimization

Future research should focus on the following applications of AI and ML:

Predictive Modeling: The development of quantitative structure-activity relationship (QSAR) models can help predict the biological activity of novel derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates. mdpi.comrsc.org

De Novo Design: Generative AI models can be employed to design novel azaspiro[3.5]nonane derivatives with desired physicochemical and pharmacological properties. slideshare.netacm.org These models can explore a vast chemical space to identify molecules with a high probability of success.

Virtual Screening: AI-powered virtual screening platforms can be used to screen large compound libraries to identify other molecules that may interact with the same biological targets as this compound, potentially leading to the discovery of new chemical classes with similar therapeutic effects. nih.gov

The synergy between computational modeling and experimental validation will be key to unlocking the full potential of this azaspiro compound and its derivatives.

Q & A

Q. Advanced

  • Statistical Validation : Apply ANOVA or t-tests to compare datasets, ensuring consistent assay conditions (e.g., pH, temperature) .
  • Error Source Identification : Classify discrepancies as instrumental (e.g., calibration drift), methodological (e.g., cell line variability), or sample-related (e.g., degradation during storage) .
  • Meta-Analysis : Use systematic reviews to contextualize findings, accounting for variables like impurity profiles or solvent effects .

How can factorial design optimize reaction conditions for this compound?

Q. Advanced

  • Design Structure : Implement a 2k2^k factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 232^3 design evaluates three factors at two levels each .
  • Response Surface Methodology (RSM) : Model interactions between factors (e.g., temperature vs. pressure) to identify optimal yield conditions .
  • Sensitivity Analysis : Use Monte Carlo simulations to assess robustness against parameter fluctuations (e.g., reagent purity) .

What are best practices for statistical validation of synthetic yields?

Q. Basic

  • Replication : Perform triplicate experiments under identical conditions to quantify random error .
  • Confidence Intervals : Calculate 95% confidence intervals for yields using Student’s t-distribution .
  • Outlier Detection : Apply Grubbs’ test to identify and exclude anomalous data points .

How should researchers resolve conflicts between computational predictions and experimental results?

Q. Advanced

  • Re-Evaluate Assumptions : Verify computational parameters (e.g., solvent model, basis set accuracy) and experimental conditions (e.g., inert atmosphere integrity) .
  • Hybrid Workflows : Combine molecular dynamics simulations with real-time reaction monitoring (e.g., in situ IR) to reconcile theoretical and observed intermediates .
  • Error Propagation Analysis : Quantify uncertainties in computational predictions (e.g., energy barriers ±5 kcal/mol) and their impact on experimental outcomes .

What storage conditions are recommended to ensure compound stability?

Q. Basic

  • Environment : Store in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis or oxidation .
  • Compatibility : Avoid polypropylene containers if the compound reacts with plasticizers; use glass vials with PTFE-lined caps .
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to establish shelf-life guidelines .

Notes

  • Methodological Focus : Answers emphasize reproducible protocols, error analysis, and interdisciplinary approaches (e.g., computation-experiment integration).
  • Citation Style : References align with evidence IDs (e.g., ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.